molecular formula C15H22N2O3S2 B2610156 N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-2-(methylthio)benzamide CAS No. 1234980-62-1

N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-2-(methylthio)benzamide

Cat. No. B2610156
CAS RN: 1234980-62-1
M. Wt: 342.47
InChI Key: XWPCZAXRPMPTBA-UHFFFAOYSA-N
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Description

“N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-2-(methylthio)benzamide” is a complex organic compound. It contains a benzamide group, which is a common motif in pharmaceutical drugs due to its bioactivity. The molecule also contains a piperidine ring, which is a common feature in many natural products and drugs. The methylsulfonyl and methylthio groups are sulfur-containing functional groups that can also contribute to the molecule’s properties .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the piperidine ring, followed by the introduction of the methylsulfonyl and methylthio groups, and finally the coupling with the benzamide group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the piperidine ring and the benzamide group. The presence of the sulfur atoms in the methylsulfonyl and methylthio groups could potentially influence the overall shape and electronic distribution of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The amide group in the benzamide moiety could potentially undergo hydrolysis or participate in condensation reactions. The sulfur atoms in the methylsulfonyl and methylthio groups could also be sites of reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as its size, shape, charge distribution, and the presence of polar or nonpolar regions could affect properties like solubility, melting point, boiling point, and stability .

Scientific Research Applications

Synthesis and Drug Development

Research on sulfinamides, such as tert-butanesulfinamide, has shown significant utility in the stereoselective synthesis of amines and their derivatives, including N-heterocycles like piperidines and pyrrolidines. These compounds are crucial in developing pharmaceuticals due to their presence in many natural products and therapeutically relevant molecules (Philip et al., 2020).

Environmental Applications

Nanofiltration (NF) membranes, particularly those based on piperazine (PIP) derivatives featuring a crumpled polyamide layer, have shown promise in environmental applications such as water softening, purification, and wastewater treatment. These NF membranes demonstrate improvements in separation performance, water permeance, selectivity, and antifouling capabilities (Shao et al., 2022).

Biocidal Applications

The study of non-oxidizing biocides, including those with sulfonamide groups, has highlighted their potential in preventing biofouling in reverse osmosis systems, crucial for maintaining membrane integrity and ensuring a sustainable water supply. The review underscores the need for further research into eco-friendly and effective antifouling agents (Da-Silva-Correa et al., 2022).

Analytical Chemistry and Sensor Technology

The development and application of benzene-1,3,5-tricarboxamide (BTA) derivatives have been explored for their supramolecular self-assembly behavior, which is beneficial in nanotechnology, polymer processing, and biomedical fields. This demonstrates the chemical versatility and application potential of compounds with amide functionalities (Cantekin et al., 2012).

Polymer Science and Materials Engineering

Research into xylan derivatives, including ethers and esters with specific functional groups, has indicated their potential for developing new biopolymers with tailored properties. These findings suggest the applicability of similar functionalized compounds in creating novel materials with desired characteristics (Petzold-Welcke et al., 2014).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. If it’s intended to be a drug, it would interact with biological targets in the body to exert its effects. The specific targets and mode of action would need to be determined through further studies .

Safety and Hazards

The safety and hazards associated with this compound would need to be determined through laboratory testing. This could include tests for toxicity, flammability, reactivity, and environmental impact .

Future Directions

Future research on this compound could involve further exploration of its synthesis, properties, and potential applications. This could include studies to optimize its synthesis, investigations of its reactivity, and testing for potential biological activity .

properties

IUPAC Name

2-methylsulfanyl-N-[(1-methylsulfonylpiperidin-4-yl)methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3S2/c1-21-14-6-4-3-5-13(14)15(18)16-11-12-7-9-17(10-8-12)22(2,19)20/h3-6,12H,7-11H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWPCZAXRPMPTBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=O)NCC2CCN(CC2)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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